molecular formula C15H11FO2 B1673367 3-(4-Fluorophenyl)chroman-4-one CAS No. 1143863-69-7

3-(4-Fluorophenyl)chroman-4-one

Cat. No. B1673367
M. Wt: 242.24 g/mol
InChI Key: XKAFGKFIJBGYAP-UHFFFAOYSA-N
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Patent
US08742141B2

Procedure details

Prepared according to the general procedure using 4′-fluoroisoflavone (77 mg, 0.319 mmol), ammonium formate (81 mg, 1.28 mmol), methanol (6.4 mL) and 10% Pd/C (81 mg). Purified by flash column chromatography (SiO2, 10% EtOAc/Hex) to afford 46 (18 mg, 23%) as an off-white solid. Analytical data for isoflavanone 46: 1H NMR (500 MHz, CDCl3) δ 7.97 (d, J=9.5 Hz, 1H), 7.53 (app t, J=9 Hz, 1H), 7.29-7.26 (m, 2H), 7.09-7.03 (m, 3H), 4.70-4.62 (m, 2H), 4.02-3.99 (m, 1H); 13C NMR (125 MHz, CDCl3) δ 205.8, 192.2, 191.9, 161.8, 136.4, 130.9, 130.5, 128.0, 122.0, 121.1, 118.1, 116.2, 116.0, 71.6, 51.8; LCMS: Mass calculated for C15H11FO2, [M+H]+, 243. Found 243.
Name
4′-fluoroisoflavone
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Name
Quantity
81 mg
Type
catalyst
Reaction Step Three
Quantity
6.4 mL
Type
solvent
Reaction Step Four
Name
Yield
23%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]2[C:15](=[O:16])[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[O:8][CH:7]=2)=[CH:4][CH:3]=1.C([O-])=O.[NH4+]>[Pd].CO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]2[C:15](=[O:16])[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[O:8][CH2:7]2)=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
4′-fluoroisoflavone
Quantity
77 mg
Type
reactant
Smiles
FC1=CC=C(C2=COC3=CC=CC=C3C2=O)C=C1
Step Two
Name
Quantity
81 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
81 mg
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
6.4 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
Purified by flash column chromatography (SiO2, 10% EtOAc/Hex)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C2COC3=CC=CC=C3C2=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.